4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate
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Overview
Description
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate is an organic compound that features a pyridine ring and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate typically involves the reaction of pyridine derivatives with phenyl esters. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Studied for its potential anticancer properties and as a drug delivery agent.
Industry: Used in the development of new materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-bis[2-(4-pyridyl)ethenyl]benzene: This compound also features pyridine rings and is used in similar applications, such as organic synthesis and material science.
trans-1,2-Bis(4-pyridyl)ethylene: Another compound with pyridine rings, used in coordination chemistry and as a building block in organic synthesis.
Uniqueness
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or materials .
Properties
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-18(2,3)17(20)21-16-11-8-14(9-12-16)7-10-15-6-4-5-13-19-15/h4-13H,1-3H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAYNZYNTRLOJY-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)/C=C/C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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